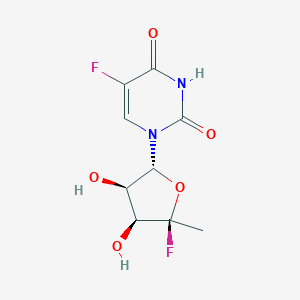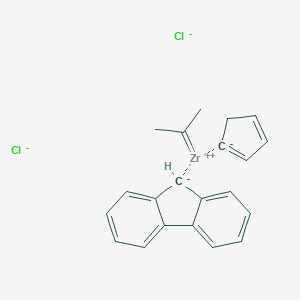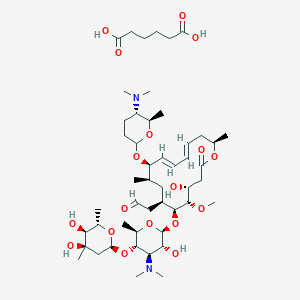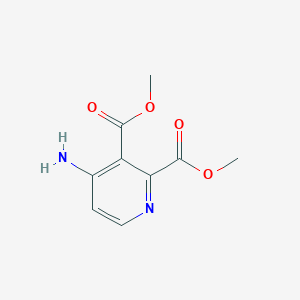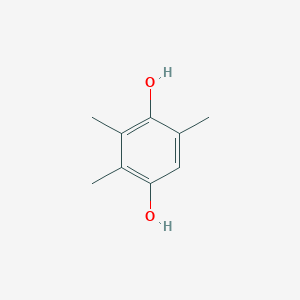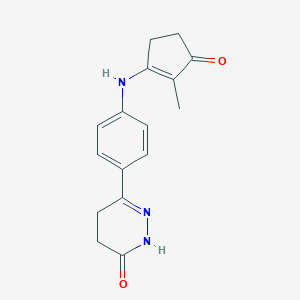
4,5-Dihydro-6-(4-((2-methyl-3-oxo-1-cyclopentenyl)amino)phenyl)-3(2H)-pyridazinone
Overview
Description
4,5-Dihydro-6-(4-((2-methyl-3-oxo-1-cyclopentenyl)amino)phenyl)-3(2H)-pyridazinone is a chemical compound that has gained significant attention in scientific research due to its potential applications in the field of medicine. This compound is known for its unique properties, which make it an ideal candidate for various medical applications. In
Mechanism Of Action
The mechanism of action of 4,5-Dihydro-6-(4-((2-methyl-3-oxo-1-cyclopentenyl)amino)phenyl)-3(2H)-pyridazinone is not fully understood. However, it is believed that this compound exerts its biological effects by modulating various signaling pathways in the body. Specifically, this compound has been shown to inhibit the activity of various enzymes, such as cyclooxygenase and lipoxygenase, which are involved in the production of inflammatory mediators. Additionally, this compound has been shown to activate various transcription factors, such as nuclear factor-kappa B, which play a key role in the regulation of inflammation.
Biochemical And Physiological Effects
4,5-Dihydro-6-(4-((2-methyl-3-oxo-1-cyclopentenyl)amino)phenyl)-3(2H)-pyridazinone has been shown to exhibit a wide range of biochemical and physiological effects. This compound has been shown to exhibit antioxidant properties, which can help to protect cells from oxidative damage. Additionally, this compound has been shown to exhibit anti-inflammatory properties, which can help to reduce inflammation in the body. Finally, this compound has been shown to exhibit anticancer properties, which can help to inhibit the growth and proliferation of cancer cells.
Advantages And Limitations For Lab Experiments
One of the main advantages of using 4,5-Dihydro-6-(4-((2-methyl-3-oxo-1-cyclopentenyl)amino)phenyl)-3(2H)-pyridazinone in lab experiments is its unique properties. This compound has been shown to exhibit a wide range of biological activities, which make it an ideal candidate for various medical applications. Additionally, this compound is relatively easy to synthesize, which makes it readily available for use in lab experiments. However, one of the main limitations of using this compound in lab experiments is its potential toxicity. This compound has been shown to exhibit cytotoxic properties, which can limit its use in certain experiments.
Future Directions
There are several future directions for the study of 4,5-Dihydro-6-(4-((2-methyl-3-oxo-1-cyclopentenyl)amino)phenyl)-3(2H)-pyridazinone. One potential direction is the development of new synthetic methods for the production of this compound. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential applications in the treatment of various diseases. Finally, more research is needed to explore the potential toxicity of this compound and its safety for use in medical applications.
Scientific Research Applications
4,5-Dihydro-6-(4-((2-methyl-3-oxo-1-cyclopentenyl)amino)phenyl)-3(2H)-pyridazinone has been extensively studied for its potential applications in the field of medicine. This compound has been shown to exhibit a wide range of biological activities, including anti-inflammatory, antioxidant, and anticancer properties. Additionally, this compound has been shown to have potential applications in the treatment of various diseases, such as diabetes, Alzheimer's disease, and cardiovascular diseases.
properties
CAS RN |
125068-43-1 |
|---|---|
Product Name |
4,5-Dihydro-6-(4-((2-methyl-3-oxo-1-cyclopentenyl)amino)phenyl)-3(2H)-pyridazinone |
Molecular Formula |
C16H17N3O2 |
Molecular Weight |
283.32 g/mol |
IUPAC Name |
3-[4-[(2-methyl-3-oxocyclopenten-1-yl)amino]phenyl]-4,5-dihydro-1H-pyridazin-6-one |
InChI |
InChI=1S/C16H17N3O2/c1-10-13(6-8-15(10)20)17-12-4-2-11(3-5-12)14-7-9-16(21)19-18-14/h2-5,17H,6-9H2,1H3,(H,19,21) |
InChI Key |
IPSXUKGVYYVUEM-UHFFFAOYSA-N |
SMILES |
CC1=C(CCC1=O)NC2=CC=C(C=C2)C3=NNC(=O)CC3 |
Canonical SMILES |
CC1=C(CCC1=O)NC2=CC=C(C=C2)C3=NNC(=O)CC3 |
Other CAS RN |
125068-43-1 |
synonyms |
4,5-dihydro-6-(4-((2-methyl-3-oxo-1-cyclopentenyl)amino)phenyl)-3(2H)-pyridazinone NSP 804 NSP-804 |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details







Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

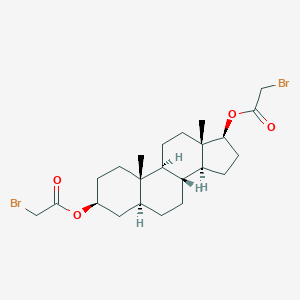
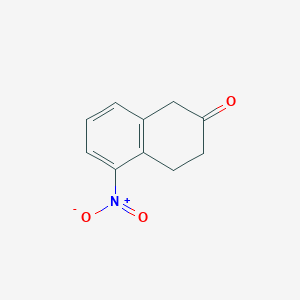
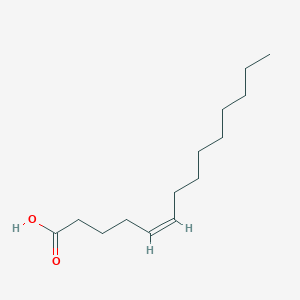
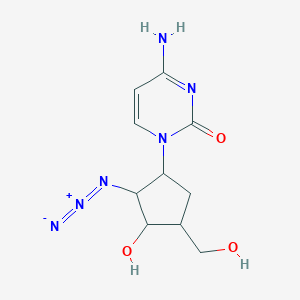
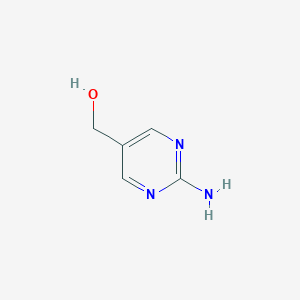
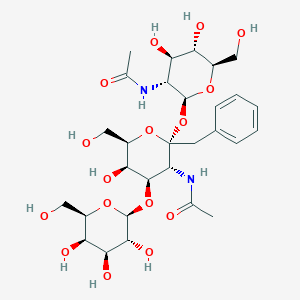
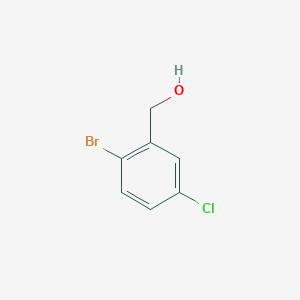
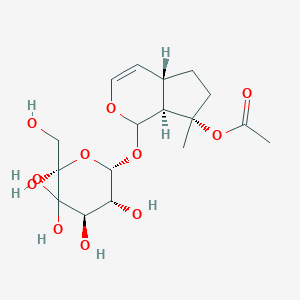
![[1,1'-Biphenyl]-4-pentanol](/img/structure/B50261.png)
